1,2-Benzenediol, 3-[(phenylimino)methyl]-
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Overview
Description
1,2-Benzenediol, 3-[(phenylimino)methyl]- is an organic compound with the molecular formula C13H11NO2. It is known for its unique structure, which includes a benzenediol moiety and a phenylimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 3-[(phenylimino)methyl]- can be synthesized through a condensation reaction between 1,2-benzenediol and aniline in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of 1,2-Benzenediol, 3-[(phenylimino)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3-[(phenylimino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl groups in the benzenediol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzenediol derivatives.
Scientific Research Applications
1,2-Benzenediol, 3-[(phenylimino)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their structure and function. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol: Lacks the phenylimino group, making it less versatile in certain applications.
3-[(Phenylimino)methyl]-1,2-benzenediol: Similar structure but may have different reactivity and applications.
Quinone derivatives: Oxidized forms of 1,2-benzenediol, 3-[(phenylimino)methyl]- with distinct chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological macromolecules makes it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(phenyliminomethyl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNVDHSEBASIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425183 |
Source
|
Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141281-43-8 |
Source
|
Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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